Ethanol, 2-anilino-, hydrochloride (CAS 41210-94-0): A Comprehensive Technical Guide on Properties, Synthesis, and Pharmaceutical Applications
Ethanol, 2-anilino-, hydrochloride (CAS 41210-94-0): A Comprehensive Technical Guide on Properties, Synthesis, and Pharmaceutical Applications
As a Senior Application Scientist in drug development and synthetic chemistry, selecting the right chemical precursor is as critical as the reaction conditions themselves. Ethanol, 2-anilino-, hydrochloride (also known as 2-Anilinoethanol hydrochloride or N-phenylethanolamine hydrochloride) is a bifunctional building block that plays a pivotal role in modern organic synthesis[1][2].
While many laboratories default to using the free base form (CAS 122-98-5), the hydrochloride salt (CAS 41210-94-0) offers distinct stoichiometric and stability advantages[1][3]. This whitepaper provides an in-depth mechanistic analysis of this compound, detailing its physicochemical properties, its role in synthesizing blockbuster drug intermediates, and field-proven, self-validating protocols for its application.
Chemical Identity & Physicochemical Profiling
Ethanol, 2-anilino-, hydrochloride is characterized by the presence of both a secondary aromatic amine and a primary aliphatic alcohol[4]. This dual functionality allows it to undergo selective N-acylation, O-alkylation, and complex cyclization reactions[4].
Causality in Form Selection: Free Base vs. Hydrochloride Salt
The free base (2-Anilinoethanol) is a liquid at room temperature and is prone to atmospheric oxidation, often turning from clear to pale yellow or red over time[3]. By converting it to the hydrochloride salt, the amine lone pair is protonated. This eliminates its susceptibility to oxidation, drastically extending shelf life and allowing it to be handled as a free-flowing crystalline solid[1]. Furthermore, the salt form allows for highly precise molar weighing during complex multi-step syntheses, a critical requirement in Good Manufacturing Practice (GMP) environments.
Quantitative Data Summary
The following table summarizes the comparative physicochemical properties of the free base and the hydrochloride salt to guide your experimental design:
| Property | 2-Anilinoethanol (Free Base) | Ethanol, 2-anilino-, hydrochloride |
| CAS Number | 122-98-5[3] | 41210-94-0[1] |
| Molecular Formula | C₈H₁₁NO[3] | C₈H₁₂ClNO[1] |
| Molecular Weight | 137.18 g/mol [3] | 173.64 g/mol [2] |
| Physical State | Clear to pale yellow liquid[5] | Crystalline solid[1] |
| Melting Point | -30 °C[3] | >150 °C (Typical for amine HCl salts) |
| Boiling Point | 150-152 °C (at 10 mmHg)[3] | N/A (Decomposes before boiling) |
| Aqueous Solubility | 53 g/L (Slightly miscible)[3] | Highly soluble[2] |
| Storage Requirements | Store below +30°C, inert atmosphere[3] | Stable at RT, keep dry (hygroscopic) |
Mechanistic Role in Drug Development & Dye Synthesis
The structural versatility of Ethanol, 2-anilino-, hydrochloride makes it indispensable across two primary industries:
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Pharmaceutical Intermediates (Rivaroxaban Synthesis): The most notable application of this scaffold is in the synthesis of 4-(4-aminophenyl)morpholin-3-one[4]. This morpholinone core is the critical structural intermediate for Rivaroxaban , a blockbuster oral anticoagulant (Factor Xa inhibitor)[4]. The synthesis leverages the bifunctionality of the molecule to construct the 6-membered morpholine ring via sequential acylation and cyclization[4].
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Azo and Anthraquinone Dyes: In the dye industry, the compound undergoes diazotization (reacting with nitrous acid) to form diazonium salts, acting as a coupling component for vibrant azo dyes[6]. It is also a precursor for aminoanthraquinone derivatives, prized for their exceptional lightfastness in textile applications[6].
Experimental Workflow: Synthesis of 4-Phenyl-3-morpholinone
To demonstrate the utility of Ethanol, 2-anilino-, hydrochloride, the following protocol outlines the synthesis of 4-phenyl-3-morpholinone.
Trustworthiness & E-E-A-T Focus: This is a self-validating system. Proceeding to the next step without passing the built-in analytical checkpoints will result in cascading failures (e.g., undesired O-acylation or incomplete cyclization).
Phase 1: In-Situ Neutralization & N-Acylation
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Objective: Liberate the free base and selectively acylate the secondary amine.
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Reagents: Ethanol, 2-anilino-, hydrochloride (1.0 eq), Triethylamine (TEA, 2.2 eq), Chloroacetyl chloride (1.1 eq), Anhydrous Dichloromethane (DCM).
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Procedure:
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Suspend the hydrochloride salt in anhydrous DCM under a nitrogen atmosphere.
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Add TEA (2.2 eq) dropwise at room temperature.
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Cool the reaction vessel to 0 °C using an ice bath.
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Add chloroacetyl chloride (1.1 eq) dropwise over 30 minutes.
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Causality Explained: Why 2.2 equivalents of TEA? The first 1.0 eq neutralizes the HCl salt to liberate the nucleophilic free base. The remaining 1.2 eq acts as an acid scavenger for the HCl generated during the acylation step. Why 0 °C? The secondary amine is more nucleophilic than the primary alcohol; however, at elevated temperatures, O-acylation competes. Maintaining 0 °C thermodynamically favors the kinetically faster N-acylation, preventing the formation of diesters.
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Self-Validation Checkpoint 1: Perform Thin-Layer Chromatography (TLC) using Hexane:Ethyl Acetate (3:1). The reaction is successful when the starting material spot is fully consumed, replaced by a new UV-active spot (N-(2-hydroxyethyl)-N-phenylchloroacetamide).
Phase 2: Intramolecular Cyclization
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Objective: Form the morpholinone ring via an intramolecular Williamson-type ether synthesis.
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Reagents: Aqueous Sodium Hydroxide (NaOH, 5M) or Sodium Hydride (NaH) in THF.
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Procedure:
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Concentrate the DCM layer from Phase 1 under reduced pressure.
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Dissolve the crude intermediate in THF.
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Introduce the base (NaOH or NaH) to deprotonate the primary alcohol.
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Stir at room temperature for 4 hours to allow the alkoxide to attack the alkyl chloride, closing the ring.
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Causality Explained: The alkoxide generated by the base is a strong nucleophile. The proximity of the electrophilic chloromethyl group drives a rapid, entropically favored 6-exo-tet cyclization[4].
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Self-Validation Checkpoint 2: Perform LC-MS analysis. The target mass for 4-phenyl-3-morpholinone is
. Look for the peak at m/z 178.08 . If the peak is absent, the cyclization has failed, likely due to residual moisture quenching the base.
Reaction Pathway Visualization
The following diagram maps the logical flow of the synthesis described above, highlighting the transition from the stable hydrochloride salt to the final morpholinone scaffold.
Synthetic pathway from 2-Anilinoethanol HCl to 4-Phenyl-3-morpholinone.
Handling, Safety, and Regulatory Considerations
When handling Ethanol, 2-anilino-, hydrochloride, standard highly-active pharmaceutical ingredient (HAPI) protocols must be observed.
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Toxicity Profile: The compound is a severe eye irritant (H318) and is toxic via skin contact and ingestion (H310, H302)[3][7]. Prolonged exposure can cause damage to the hematopoietic system (blood)[3].
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PPE Requirements: Type ABEK respirators, face shields, and heavy-duty nitrile gloves are mandatory[3].
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Incompatibilities: Avoid contact with strong acids, acid anhydrides, acid chlorides, and chloroformates outside of controlled reaction vessels, as these will trigger violent, uncontrolled exothermic reactions.
References
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PubChem (National Center for Biotechnology Information). "Phenylethanolamine | CID 1000." Available at:[Link]
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Bloom Tech. "Role of 2-Anilinoethanol in dye synthesis." Available at: [Link]
